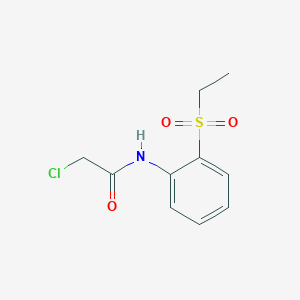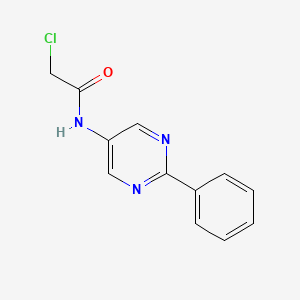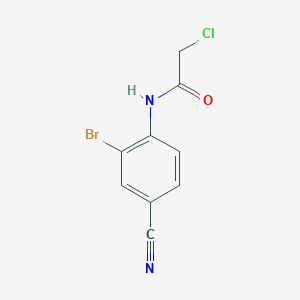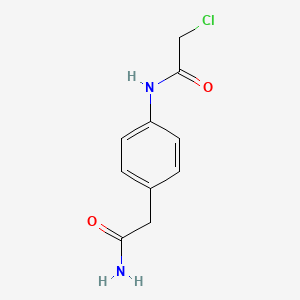![molecular formula C12H12ClN3O B7557531 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide, also known as CPMA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CPMA is a derivative of acetamide and contains a pyrazole ring, which has been found to have various biological activities.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has also been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory conditions such as arthritis.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide is not fully understood. However, it is believed that 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been found to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have antioxidant and neuroprotective effects. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has also been found to modulate the expression of various genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide for lab experiments is its relatively low toxicity compared to other anticancer drugs. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has also been found to have good solubility in water, which makes it easier to work with in the lab. However, one limitation of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide is its instability in aqueous solutions, which can make it difficult to store and use in experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide. One area of interest is in the development of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide-based anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide in cancer treatment. Another area of interest is in the development of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide-based anti-inflammatory drugs. Studies are needed to determine the efficacy and safety of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide in the treatment of various inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide and to identify other potential biological activities of this compound.
Métodos De Síntesis
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide can be synthesized by reacting 2-chloroacetamide with 3-(pyrazol-1-ylmethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloro group on the acetamide with the amino group on the aniline, followed by cyclization of the resulting intermediate to form the pyrazole ring.
Propiedades
IUPAC Name |
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-4-1-3-10(7-11)9-16-6-2-5-14-16/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBPUMNOFBCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)

![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)

![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)
